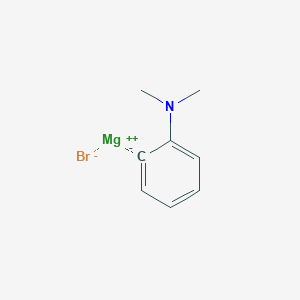

magnesium;N,N-dimethylaniline;bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of magnesium;N,N-dimethylaniline;bromide typically involves the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the Grignard reagent and to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Magnesium;N,N-dimethylaniline;bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms in carbonyl compounds . This leads to the formation of new carbon-carbon bonds .

Common Reagents and Conditions

The compound is commonly used in reactions with aldehydes, ketones, and esters under anhydrous conditions . The reactions are typically carried out at low temperatures to control the reactivity and to prevent side reactions .

Major Products Formed

The major products formed from these reactions are alcohols, resulting from the addition of the Grignard reagent to the carbonyl group of the substrate . For example, the reaction with benzophenone yields triphenylmethanol .

Aplicaciones Científicas De Investigación

Magnesium;N,N-dimethylaniline;bromide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of magnesium;N,N-dimethylaniline;bromide involves the formation of a carbon-magnesium bond, which imparts nucleophilic character to the carbon atom . This nucleophilic carbon can then attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds . The reaction proceeds through a transition state where the nucleophilic carbon forms a bond with the electrophilic carbon, followed by the collapse of the transition state to yield the final product .

Comparación Con Compuestos Similares

Magnesium;N,N-dimethylaniline;bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide . While all these compounds share the common feature of a carbon-magnesium bond, this compound is unique due to the presence of the N,N-dimethylamino group, which can influence its reactivity and selectivity in certain reactions . Similar compounds include:

Phenylmagnesium bromide: Used in the synthesis of alcohols and other organic compounds.

Methylmagnesium bromide: Commonly used in the formation of carbon-carbon bonds.

Ethylmagnesium bromide: Another Grignard reagent used for similar purposes.

Actividad Biológica

Magnesium;N,N-dimethylaniline;bromide, also known as 4-(N,N-Dimethyl)aniline magnesium bromide, is a Grignard reagent that plays a significant role in organic synthesis. This article explores its biological activity, focusing on its chemical properties, reactivity, and applications in various fields, supported by relevant data and case studies.

- Molecular Formula : C8H10BrMgN

- Molecular Weight : Approximately 224.38 g/mol

- Appearance : Brown liquid in a 0.5M solution in tetrahydrofuran (THF)

- Flash Point : -17°C

- Specific Gravity : 0.951

As a Grignard reagent, this compound is highly reactive, particularly with water and protic solvents, resulting in the formation of hydrocarbons and magnesium hydroxide. Its synthesis typically involves the reaction of N,N-dimethylaniline with magnesium bromide in an anhydrous solvent like THF or diethyl ether.

Biological Activity

The biological activity of 4-(N,N-Dimethyl)aniline magnesium bromide is primarily linked to its reactivity as a nucleophile in organic synthesis. It participates in nucleophilic substitution reactions, forming carbon-carbon bonds with electrophiles. This property is crucial for synthesizing complex organic molecules, which can have various biological applications.

Table 1: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(N,N-Dimethyl)aniline magnesium bromide | C8H10BrMgN | Contains N,N-dimethylamino group; highly reactive |

| Phenylmagnesium bromide | C6H5MgBr | Simpler structure; commonly used in organic synthesis |

| N,N-Dimethylanilinium chloride | C9H12ClN | Quaternary ammonium salt; less reactive |

| Benzylmagnesium chloride | C7H7MgCl | Contains benzyl group; different reactivity |

Case Studies and Research Findings

- Nucleophilic Reactions : Research has shown that 4-(N,N-Dimethyl)aniline magnesium bromide can effectively react with various electrophiles. For example, it has been utilized in the synthesis of complex amides and lactams through nucleophilic attack on electrophilic centers .

- Applications in Pharmaceutical Chemistry : The compound has been explored for its potential in drug development. Its ability to form carbon-carbon bonds makes it valuable for creating new pharmaceutical agents . A study demonstrated its effectiveness in synthesizing specific lactams that are essential intermediates in drug synthesis .

- Environmental Impact and Safety : As a Grignard reagent, proper handling and storage are crucial due to its reactivity with moisture and air. Research indicates that contamination from nitrosamines, which can form during reactions involving amines like N,N-dimethylaniline, poses a risk for environmental and health safety .

Propiedades

IUPAC Name |

magnesium;N,N-dimethylaniline;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-6H,1-2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKCXBKIMKAXOI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrMgN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.